6-Amino-7-bromo-2H-1-benzopyran-2-one
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Overview
Description
6-Amino-7-bromo-2H-1-benzopyran-2-one is a chemical compound that belongs to the class of benzopyran derivatives It is characterized by the presence of an amino group at the 6th position and a bromine atom at the 7th position on the benzopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-7-bromo-2H-1-benzopyran-2-one typically involves the bromination of 6-Amino-2H-1-benzopyran-2-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Amino-7-bromo-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like DMF or toluene.
Major Products Formed
The major products formed from these reactions include substituted benzopyran derivatives, quinones, and dihydrobenzopyrans, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Amino-7-bromo-2H-1-benzopyran-2-one has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Material Science: It is explored for its potential use in organic electronics and photonics due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 6-Amino-7-bromo-2H-1-benzopyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromo substituents play a crucial role in modulating the compound’s binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function .
Comparison with Similar Compounds
Similar Compounds
6-Amino-2H-1-benzopyran-2-one: Lacks the bromine substituent, which may affect its reactivity and biological activity.
7-Bromo-2H-1-benzopyran-2-one: Lacks the amino group, which may influence its binding interactions and chemical properties.
6-Amino-7-chloro-2H-1-benzopyran-2-one: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological effects.
Uniqueness
6-Amino-7-bromo-2H-1-benzopyran-2-one is unique due to the presence of both amino and bromo substituents, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields .
Properties
IUPAC Name |
6-amino-7-bromochromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-6-4-8-5(3-7(6)11)1-2-9(12)13-8/h1-4H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJRNTATBIHAAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=CC(=C(C=C21)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50846339 |
Source
|
Record name | 6-Amino-7-bromo-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50846339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918300-49-9 |
Source
|
Record name | 6-Amino-7-bromo-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50846339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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